3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile
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Overview
Description
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts such as copper or palladium can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential analgesic or anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile
Uniqueness
3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects.
Properties
Molecular Formula |
C10H7ClF3N |
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Molecular Weight |
233.62 g/mol |
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7ClF3N/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6H,1-2H2 |
InChI Key |
DEMCSUGYOCDYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)C(F)(F)F)Cl |
Origin of Product |
United States |
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